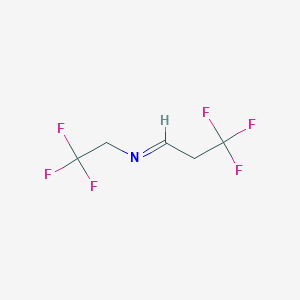

1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene

Description

Contextualization within Advanced Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a significant position in modern chemical science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated azaalkenes, a class of organofluorine compounds characterized by a carbon-nitrogen double bond (imine) flanked by perfluoroalkyl groups, are of particular interest due to the strong electron-withdrawing nature of the fluorine atoms. This electronic feature imparts unique reactivity to the imine functionality, making these compounds valuable synthons in organic synthesis.

Significance of Fluorinated Imines and Azomethine Derivatives in Synthetic Chemistry

Fluorinated imines and their derivatives, also known as azomethines, are versatile building blocks in the synthesis of a wide array of nitrogen-containing fluorinated compounds. The polarized C=N bond in these molecules is susceptible to attack by both nucleophiles and electrophiles, and they can participate in various cycloaddition reactions. nih.gov This reactivity allows for the construction of complex fluorinated molecules, including heterocycles, which are important scaffolds in pharmaceuticals and materials science. The presence of fluorine can enhance properties such as metabolic stability and binding affinity in drug candidates. nih.gov

Structural Classification and Nomenclature of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene

This compound belongs to the family of perfluorinated azaalkenes. Its systematic IUPAC name precisely describes its structure:

Hexafluoro- : Indicates the presence of six fluorine atoms.

1,1,1,6,6,6- : Specifies the locants of these fluorine atoms, with three on the first carbon and three on the sixth carbon.

-3-aza- : Denotes that a nitrogen atom replaces a carbon at the third position of the main chain.

hex- : Refers to a six-atom main chain.

-3-ene : Indicates a double bond at the third position, which in this case is the C=N bond of the imine.

The structure consists of a trifluoroethyl group and a trifluoroacetyl group attached to the nitrogen and carbon atoms of the imine, respectively.

Table 1: Compound Identification

| Property | Value |

| Systematic Name | This compound |

| Molecular Formula | C₅H₅F₆N |

| Structure | CF₃CH₂N=C(H)CF₃ |

Note: Detailed, publicly available research on the synthesis and reactivity of this specific compound is limited. The following sections are based on general principles of organofluorine chemistry and the known reactivity of structurally related perfluorinated azaalkenes.

Structure

3D Structure

Properties

Molecular Formula |

C5H5F6N |

|---|---|

Molecular Weight |

193.09 g/mol |

IUPAC Name |

3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine |

InChI |

InChI=1S/C5H5F6N/c6-4(7,8)1-2-12-3-5(9,10)11/h2H,1,3H2 |

InChI Key |

PBUMZWRGZRIUCF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=NCC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1,1,6,6,6 Hexafluoro 3 Azahex 3 Ene Analogues

Cycloaddition Reactions of Fluorinated Azomethine Ylides

Fluorinated azomethine ylides, key intermediates derived from fluorinated imines, exhibit unique reactivity in cycloaddition reactions, providing access to complex fluorinated heterocyclic scaffolds. nih.gov The presence of fluorine substituents significantly alters the electronic structure and mechanistic pathways of these reactions compared to their non-fluorinated counterparts.

Theoretical studies using Molecular Electron Density Theory (MEDT) have revealed that the introduction of geminal fluorine atoms to an azomethine ylide modifies its fundamental electronic structure and reactivity. acs.orgresearchgate.net Unlike the simplest azomethine ylide which has a pseudodiradical structure, 1,1-difluoroated azomethine ylides (DFAYs) are characterized as carbenoid species. acs.org This change from a pseudodiradical to a carbenoid three-atom component (TAC) leads to participation in carbenoid-type (cb-type) [3+2] cycloaddition reactions. acs.orgresearchgate.net

The reaction of a DFAY with an electrophilic ynal, for instance, is a polar and highly exothermic process with a negligible activation barrier, demonstrating complete chemo- and regioselectivity. acs.org Electron Localization Function (ELF) topological analysis of the reaction pathway indicates a non-concerted, two-stage, one-step mechanism. acs.org The process is initiated by the nucleophilic attack of the carbenoid carbon of the DFAY on the electrophilic carbonyl carbon of the ynal, which is characteristic of cb-type reactivity. acs.org

The substitution of hydrogen with fluorine in azomethine ylides can induce a dramatic shift from pericyclic to non-pericyclic, stepwise cycloaddition mechanisms. rsc.org In the reaction of gem-difluoro-substituted azomethine ylides with arenecarbaldehydes and α,α,α-trifluoroacetophenones, the cycloaddition proceeds regioselectively to form oxazolidin-4-ones after hydrolysis. rsc.org

Computational studies (DFT calculations) and correlation analysis of these reactions reveal a stepwise mechanism that proceeds through a zwitterion-like transition state where no C–O bonding is observed. rsc.org This stands in stark contrast to the concerted pericyclic mechanism typical for non-fluorinated azomethine ylides. The primary cycloadducts formed with trifluoroacetophenones, which are 4,4-difluoro-5-trifluoromethyloxazolidine derivatives, are stable enough to be isolated in yields ranging from reasonable to excellent. rsc.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions represent a highly efficient method for constructing enantiomerically enriched fluorinated N-heterocycles. nih.govacs.orgnih.gov Specifically, the reaction between azomethine ylides and fluorinated imines provides expedient access to optically active and highly functionalized fluorinated imidazolidines with good yields and excellent stereoselectivities. nih.govacs.orgnih.gov

A notable feature of this reaction is its unusual exo'-selective stereochemistry. nih.govacs.org Mechanistic studies, including labeling and control experiments, have been conducted to elucidate the reaction pathway, ruling out a 1,3-dipolar cycloaddition followed by epimerization. nih.govacs.org The methodology has been successfully extended to the synthesis of more sterically demanding imidazolidines that contain a CF₃-bearing quaternary stereocenter, which are formed via an endo-selective cycloaddition with trifluorinated ketimines. nih.govacs.org

The general procedure for this transformation involves the use of a copper(I) catalyst, such as Cu(CH₃CN)₄BF₄, in conjunction with a chiral ligand. acs.org

| Feature | Description | References |

|---|---|---|

| Products | Highly functionalized, optically active fluorinated imidazolidines. | nih.gov, acs.org, nih.gov |

| Stereoselectivity | Typically proceeds with an unusual exo'-selective pathway for fluorinated aldimines. | nih.gov, acs.org, nih.gov |

| Substrate Scope | Successfully applied to both fluorinated aldimines and more challenging trifluorinated ketimines. | nih.gov, acs.org |

| Yield & Selectivity | Reactions proceed in good yields with excellent stereoselectivities. | nih.gov, acs.org |

Redox Reactivity: Diastereoselective Reduction of α-Fluoroimines

The reduction of α-fluoroimines presents a powerful strategy for the synthesis of β-fluoroamines, which are valuable motifs in medicinal chemistry. A highly efficient and diastereoselective method for this transformation utilizes trichlorosilane (B8805176) as the reducing agent. acs.orgnih.govnih.gov This reaction proceeds in high yields and with exceptional diastereoselectivity, often exceeding a 100:1 ratio in favor of the syn-diastereomer. acs.orgnih.govnih.gov

The success of this reduction is attributed to a mechanism involving the activation of the organosilane by both the fluorine and nitrogen atoms of the substrate, which act as Lewis bases. acs.orgnih.gov This interaction facilitates the formation of a highly ordered, pentacoordinate trigonal bipyramidal silicon intermediate, which enhances the reducing reactivity and dictates the high stereoselectivity of the product distribution. acs.orgnih.gov

Optimal reaction conditions have been identified through systematic studies. The use of ethyl acetate (B1210297) (EtOAc) as a solvent at low temperatures is crucial for maximizing both yield and selectivity. acs.orgnih.gov

| Solvent | Temperature (°C) | Diastereoselectivity (syn:anti) | Yield (%) | References |

|---|---|---|---|---|

| THF | -78 | - | 57 | acs.org, nih.gov |

| EtOAc | 0 | 17:1 | - | acs.org, nih.gov |

| EtOAc | -78 | 24:1 | 73 | acs.org, nih.gov |

The methodology is robust and accommodates a wide variety of cyclic and acyclic amines and α-fluoroketones used in the imine formation step. acs.orgnih.gov

Radical Reaction Pathways in Fluorinated Nitrogen Compounds

Radical reactions offer mild and specific pathways for the formation of C-F bonds, complementing traditional nucleophilic and electrophilic fluorination methods. wikipedia.orgspringernature.com In the context of fluorinated nitrogen compounds, nitrogen-centered radicals serve as versatile intermediates for remote C-H functionalization. nih.gov A prominent pathway is the 1,5-hydrogen atom transfer (HAT), where a nitrogen-centered radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, generating a carbon-centered radical that can then be trapped by a fluorine source. nih.gov

The choice of fluorine atom source is critical. While historical reagents like F₂ gas are highly reactive and difficult to handle, modern electrophilic N-F reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) can act as effective fluorine atom transfer agents. wikipedia.orgspringernature.com However, these second-generation reagents can exhibit strong electrophilic or oxidative character, leading to side reactions. springernature.com To address this, a third generation of reagents, N-fluoro-N-arylsulfonamides (NFASs), has been developed. springernature.com NFASs possess weaker N-F bonds, making them highly efficient in radical fluorinations of a broad range of alkyl radicals while minimizing undesired side reactions. springernature.com

Furthermore, the unique reactivity of fluorinated radicals has been harnessed in photoredox catalysis to achieve switchable divergent synthesis. nih.gov By carefully adjusting reaction parameters like solvent, catalyst, or additives, a common radical intermediate can be selectively steered toward different reaction pathways, allowing for the synthesis of diverse fluorinated products from the same starting materials. nih.gov

Transformation Pathways to Other Fluorinated Organic Scaffolds

The chemical reactivity of analogues of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene, particularly hexafluoroacetone (B58046) azine, offers versatile routes to a variety of fluorinated organic scaffolds. These transformations primarily involve cycloaddition reactions, which leverage the reactive nature of the azine moiety to construct complex heterocyclic systems.

Hexafluoroacetone azine, with its two C=N double bonds, readily participates in what are known as "criss-cross" cycloaddition reactions. semanticscholar.org This type of reaction involves the [1,3-2,4] cycloaddition of two carbon-carbon double or triple bond units across the azine skeleton. semanticscholar.org These reactions serve as a powerful tool for the synthesis of partially fluorinated heterocycles. semanticscholar.org

Thermal and photochemical conditions can also be employed to initiate reactions between hexafluoroacetone azine and various unsaturated compounds, leading to the formation of bicyclic adducts. rsc.org The reactivity is notably influenced by the electronic properties of the reacting partner, with electron-rich olefins and acetylenes showing a higher propensity for reaction. rsc.orgrsc.org

A significant body of research has focused on the reaction of hexafluoroacetone azine with alkenes and alkynes to synthesize 1,5-diazabicyclo[3.3.0]octane and 1,5-diazabicyclo[3.3.0]octa-2,6-diene derivatives, respectively. rsc.orgresearchgate.net These reactions provide a direct pathway to bicyclic nitrogen-containing fluorinated scaffolds. The general scheme for the criss-cross cycloaddition is depicted below:

Scheme 1: Generalized Criss-Cross Cycloaddition of Hexafluoroacetone Azine

Detailed research findings on these transformations are summarized in the following tables, illustrating the scope of these reactions with different unsaturated partners.

Cycloaddition with Alkenes

The thermal and photochemical reactions of hexafluoroacetone azine with various terminal olefins lead to the formation of 1,5-diazabicyclo[3.3.0]octane derivatives. These reactions typically proceed in high yields. rsc.org

Table 1: Synthesis of 1,5-Diazabicyclo[3.3.0]octanes from Hexafluoroacetone Azine and Alkenes rsc.org

| Alkene | Reaction Conditions | Product | Yield (%) |

| Ethylene | 160-180 °C | 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High |

| Propene | 160-180 °C | 3,7-Dimethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High |

| But-1-ene | 160-180 °C | 3,7-Diethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High |

The reaction with electron-rich olefins can also yield 1,1-bis(trifluoromethyl)cyclopropanes, indicating a competing reaction pathway. rsc.org

Cycloaddition with Alkynes

Similarly, hexafluoroacetone azine reacts with acetylenes to afford 1,5-diazabicyclo[3.3.0]octa-2,6-diene derivatives. This transformation provides access to unsaturated bicyclic fluorinated scaffolds. rsc.orgresearchgate.net

Table 2: Synthesis of 1,5-Diazabicyclo[3.3.0]octa-2,6-dienes from Hexafluoroacetone Azine and Alkynes rsc.org

| Alkyne | Reaction Conditions | Product | Yield (%) |

| Acetylene | 160-180 °C | 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octa-2,6-diene | High |

The mechanism of these criss-cross cycloadditions is proposed to proceed through the formation of an intermediate azomethine imine. semanticscholar.org This highly reactive intermediate can then undergo a further cycloaddition with a second equivalent of the alkene or alkyne to form the final bicyclic product. semanticscholar.org

The versatility of these transformation pathways highlights the utility of hexafluoroacetone azine and its analogues as building blocks in organofluorine chemistry for the construction of complex, fluorinated heterocyclic frameworks.

Computational and Theoretical Elucidations of 1,1,1,6,6,6 Hexafluoro 3 Azahex 3 Ene and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. q-chem.comnih.gov Unlike traditional ab initio methods that compute the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity that depends on only three spatial coordinates. nih.govnih.gov This approach allows for the inclusion of electron correlation at a computational cost comparable to the Hartree-Fock method, enabling accurate calculations on large and complex molecular systems. q-chem.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all ground-state properties of a system, and that the true ground-state density minimizes the total energy functional. nih.govnih.gov

In practice, the Kohn-Sham approach is widely used, which introduces a set of fictitious non-interacting electrons that yield the same electron density as the real, interacting system. esqc.org This transforms the problem into solving a set of single-electron equations, analogous to the Hartree-Fock method. The key difference lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. esqc.org The development of various exchange-correlation functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals (which incorporate a fraction of exact Hartree-Fock exchange), has significantly improved the accuracy of DFT calculations for a wide range of chemical applications. arxiv.org For a molecule like 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene, DFT calculations can provide valuable insights into its geometry, electronic properties, and the mechanisms of its reactions.

Molecular Electron Density Theory (MEDT) in Fluorinated Azomethine Reactivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework, developed from DFT, that posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. luisrdomingo.com This theory has been successfully applied to understand the reactivity of various organic molecules, including fluorinated azomethine analogues.

Studies on fluorinated azomethine ylides in [3+2] cycloaddition (32CA) reactions provide a clear example of MEDT's explanatory power. acs.org Analysis of the Electron Localization Function (ELF), a tool that maps the electron density distribution, reveals that the presence of fluorine atoms modifies the electronic structure of the azomethine ylide. acs.org Unlike the simplest azomethine ylide which has a pseudodiradical structure, 1,1-difluoroated azomethine ylide (DFAY) is characterized as a carbenoid species. acs.orgmdpi.com This carbenoid nature dictates its participation in carbenoid-type (cb-type) 32CA reactions. acs.org

Conceptual DFT reactivity indices are also central to MEDT analysis. These indices, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), are used to classify species and predict the polar nature of reactions. luisrdomingo.comnih.gov For instance, the supernucleophilic character of DFAY and the strong electrophilic character of its reaction partner, ynal, lead to a highly polar and exothermic reaction with a very low activation barrier. acs.org This polar nature is driven by the Global Electron Density Transfer (GEDT) that occurs during the reaction. luisrdomingo.com Such analyses within the MEDT framework would be instrumental in predicting the reactivity of this compound, particularly the nucleophilic/electrophilic character of its C=N bond.

| Reactivity Index | Definition | Application in MEDT |

| Electronic Chemical Potential (μ) | Measures the escaping tendency of electrons from the equilibrium system. | Characterizes the general reactivity of a molecule. |

| Electrophilicity (ω) | Measures the stabilization in energy when a system acquires an additional electronic charge. | Quantifies the electrophilic character of a species. |

| Nucleophilicity (N) | Quantifies the nucleophilic character of a species. | Used to predict the direction of charge transfer in polar reactions. |

| Electron Localization Function (ELF) | A topological analysis of electron density. | Characterizes the nature of chemical bonds and identifies lone pairs or radical centers. acs.orgnih.gov |

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating and characterizing transition states (TS) and mapping the entire reaction pathway. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. elifesciences.orgnih.gov The energy difference between the reactants and the transition state defines the activation energy, a critical factor determining the reaction rate. nih.gov

DFT calculations are routinely used to optimize the geometries of transition states and calculate their corresponding energies. nih.gov For example, in studying the dimerization of 1,3-cyclohexadiene, DFT methods like B3LYP were used to locate transition states for concerted [4+2] and stepwise pathways involving diradical intermediates, revealing competitive reaction channels. nih.gov

Furthermore, the topological analysis of the ELF along a reaction coordinate, a key component of MEDT, offers a detailed picture of bond formation and breaking. acs.org In the study of the 32CA reaction of DFAY, ELF analysis established a non-concerted two-stage one-step mechanism. acs.org This analysis showed that the initial step involves a nucleophilic attack of the carbenoid carbon of the ylide on the electrophilic carbon of the reaction partner, which characterizes the carbenoid-type reactivity. acs.org For this compound, such analyses could map the pathways of its potential reactions, such as hydrolysis, cycloadditions, or rearrangements, providing precise mechanistic details.

Conformational Analysis and Stereochemical Aspects

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is fundamental to its physical and chemical properties. windows.net Stereochemistry encompasses both configuration (isomers that cannot be interconverted without breaking bonds, such as E/Z isomers) and conformation (isomers that can be interconverted by rotation around single bonds). windows.netwashington.edu

For instance, in studies of substituted cyclobutane (B1203170) rings, computational analysis combined with NMR spectroscopy has been used to elucidate the extent of ring puckering and the preferred pseudo-equatorial or pseudo-axial positions of substituents. researchgate.net Similarly, for this compound, theoretical calculations would be used to predict the most stable conformation by considering rotations around the C-C and C-N single bonds, as well as to determine the configurational preference (E vs. Z) of the C=N double bond.

Bond Dissociation Energies and Thermal Stability Predictions

The thermal stability of a molecule is largely determined by the strength of its chemical bonds. The bond dissociation energy (BDE), or bond dissociation enthalpy (BDE at a specific temperature), is the energy required to break a specific bond homolytically. nih.gov The weakest bond in a molecule typically dictates the initiation pathway for its thermal decomposition.

Highly accurate BDEs can be predicted using high-level quantum chemical methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). nih.govresearchgate.net The domain-localized pair natural orbitals (DLPNO) modification of CCSD(T) has made these accurate calculations feasible for larger molecules, such as caged energetic materials like CL-20. nih.govresearchgate.net DFT methods, particularly with appropriate functionals, are also widely used to estimate BDEs and can reveal periodic trends across different types of chemical bonds. nih.gov

For this compound, a systematic computational study of its BDEs would identify the most likely bond to break under thermal stress. Potential weak points could include the C-N single bonds adjacent to the imine or the C-C bonds adjacent to the trifluoromethyl groups. Comparing the calculated BDEs for the C-N, C=N, C-C, C-H, and C-F bonds would provide a comprehensive picture of its thermal stability and predict its initial decomposition products. mdpi.com

| Bond Type | General BDE Range (kcal/mol) | Relevance to Thermal Stability |

| C-C | 80 - 90 | Cleavage initiates decomposition pathways in many organic molecules. |

| C-N | 70 - 85 | Often a weak link in nitrogen-containing compounds. researchgate.net |

| C=N | ~145 | Stronger than the C-N single bond, less likely to be the initial point of cleavage. |

| C-F | 110 - 120 | Very strong bond, contributing to the overall stability of fluorinated compounds. |

| N-NO₂ | 40 - 50 | A notably weak bond, often the trigger for decomposition in nitroamine energetic materials. researchgate.net |

Note: The BDE values are general approximations and can vary significantly based on the specific molecular structure.

Advanced Quantum Chemical Methodologies

While DFT is a versatile and widely used method, certain chemical problems, particularly those involving strong electron correlation or the need for benchmark accuracy, require more advanced quantum chemical methodologies. arxiv.orgswarthmore.edu These methods provide a more rigorous solution to the electronic Schrödinger equation, albeit typically at a much higher computational cost.

Ab Initio Methods

The term ab initio (Latin for "from the beginning") refers to computational methods based on first principles of quantum mechanics, without the use of experimental data or empirical parameters. ias.ac.in These methods form a systematic hierarchy, allowing for convergence towards the exact solution of the Schrödinger equation as the level of theory and the basis set size are increased.

The simplest ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant of molecular orbitals. While computationally efficient, HF theory neglects electron correlation, which is a significant limitation. nih.gov

To include electron correlation, post-Hartree-Fock methods are employed. These include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF solution. MP2 is a common and cost-effective level of theory that often provides significant improvement over HF.

Configuration Interaction (CI): This method expresses the exact wavefunction as a linear combination of the HF determinant and all possible excited determinants. Full CI is exact for a given basis set but is computationally feasible only for very small systems. Truncated CI methods, like CISD (CI with single and double excitations), are more practical.

Coupled Cluster (CC) Theory: This is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. arxiv.org The CCSD(T) method, in particular, is capable of achieving "chemical accuracy" (within 1 kcal/mol of experimental values) for many systems. arxiv.org

These advanced methods are crucial for obtaining reliable benchmark data for properties like bond dissociation energies, reaction barriers, and excited state energies, providing a standard against which more approximate methods like DFT can be judged. nih.govarxiv.org For a molecule like this compound, ab initio calculations at the CCSD(T) level could provide definitive predictions of its thermochemical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a detailed view of conformational changes, intermolecular interactions, and solvent effects. For fluorinated compounds like this compound, MD simulations can reveal the influence of the fluorine atoms on the molecule's structure, flexibility, and interactions with its environment.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. uiuc.eduresearchgate.net Force fields are sets of parameters that define the potential energy of a system of particles. uiuc.edu For novel fluorinated molecules, the development of accurate force field parameters is a critical research area. biorxiv.org

Key aspects explored in MD simulations of analogous fluorinated aza-compounds include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The presence of bulky trifluoromethyl groups can significantly influence the preferred geometry.

Solvation Effects: Studying how the molecule interacts with different solvents. The fluorinated nature of the compound can lead to unique solvation behaviors.

Intermolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with other molecules.

Table 1: Representative Data from Molecular Dynamics Simulations of a Fluorinated Imine Analogue

| Simulation Parameter | Value | Description |

| Force Field | AMBER ff15ipq | A common force field for biomolecular simulations, with parameters developed for some fluorinated amino acids. biorxiv.org |

| Solvent Model | TIP3P Water | A standard water model used in simulations. |

| Temperature | 300 K | Simulation performed at room temperature. |

| Pressure | 1 atm | Simulation performed at atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Key Finding | ||

| Dihedral Angle (C-N=C-C) | Predominantly trans (170-180°) | The central imine bond shows a strong preference for the trans conformation, likely due to steric hindrance from the fluoroalkyl groups. |

| Radial Distribution Function g(r) of Water around Fluorine Atoms | Peak at 3.1 Å | Indicates the average distance of water molecules from the fluorine atoms, suggesting a structured solvation shell. |

Predictive Modeling of Reaction Outcomes and Selectivity

Computational chemistry plays a crucial role in predicting the outcomes and selectivity of chemical reactions. rsc.org For fluorinated imines and their analogues, predictive modeling can help in understanding their reactivity and in designing new synthetic routes. These models can range from quantum mechanical (QM) calculations of reaction pathways to machine learning (ML) models trained on experimental data.

Quantum Mechanical Methods:

QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and to map out the potential energy surface of a reaction. researchgate.netbohrium.com This allows for the determination of transition state geometries and activation energies, which are key to understanding reaction rates and selectivity. For instance, DFT calculations can be used to predict whether a nucleophilic addition to the imine double bond will occur and which stereoisomer is likely to be the major product. acs.org

Predictive models based on QM calculations can elucidate:

Reaction Mechanisms: Detailing the step-by-step process of a chemical transformation.

Regioselectivity: Predicting which site of a molecule is most likely to react.

Stereoselectivity: Predicting the formation of a particular stereoisomer. rsc.orgemich.edu

Table 2: Predicted Activation Energies for Nucleophilic Addition to a Fluorinated Imine Analogue

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Methyllithium | Addition to Carbon | 12.5 | C-adduct |

| Methyllithium | Addition to Nitrogen | 25.1 | - |

| Hydride (from NaBH4) | Addition to Carbon | 15.8 | C-adduct |

| Hydride (from NaBH4) | Addition to Nitrogen | 28.9 | - |

Note: This table presents hypothetical data based on DFT calculations for analogous systems to illustrate the type of information that can be obtained. The values indicate a strong preference for nucleophilic attack at the imine carbon.

Machine Learning Models:

In recent years, machine learning has emerged as a powerful tool for predicting reaction outcomes. rsc.org These models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. While the development of such models for specific classes of fluorinated compounds is still an active area of research, they hold the promise of rapidly predicting the feasibility and outcome of new reactions.

Advanced Spectroscopic Characterization of Fluorinated Azaalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. For a compound such as 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide comprehensive structural information.

In ¹H NMR, the methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the trifluoromethyl group would be expected to exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms of the adjacent CF₃ group. The chemical shift would be influenced by the electronegativity of the nitrogen and the fluorine atoms.

¹³C NMR spectroscopy would reveal distinct signals for the different carbon environments within the molecule. The carbon of the C=N double bond would appear in the downfield region typical for imines. The carbons of the two trifluoromethyl groups attached to the imine carbon would be equivalent and show a quartet due to one-bond coupling with the fluorine atoms. Similarly, the carbon of the N-CH₂-CF₃ moiety would exhibit coupling to the attached protons and the adjacent fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct signals would be expected for this compound. The six equivalent fluorine atoms of the (CF₃)₂C= group would appear as a singlet, while the fluorine atoms of the -CH₂CF₃ group would present as a triplet due to coupling with the adjacent methylene protons.

Interactive Data Table: Predicted NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H (CH₂) | 3.5 - 4.5 | Quartet | J(H-F) ≈ 8-12 Hz |

| ¹³C (C=N) | 150 - 170 | Quartet | J(C-F) ≈ 35-45 Hz |

| ¹³C ((CF₃)₂C) | 115 - 125 | Quartet | J(C-F) ≈ 270-290 Hz |

| ¹³C (CH₂) | 40 - 50 | Quartet of Triplets | J(C-F) ≈ 30-40 Hz, J(C-H) ≈ 140-150 Hz |

| ¹³C (N-CH₂-CF₃) | 120 - 130 | Quartet | J(C-F) ≈ 275-285 Hz |

| ¹⁹F ((CF₃)₂C=) | -60 to -70 | Singlet | - |

| ¹⁹F (-CH₂CF₃) | -70 to -80 | Triplet | J(F-H) ≈ 8-12 Hz |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent vibrational modes would be associated with the C=N double bond and the C-F bonds.

The C=N stretching vibration is expected to appear in the range of 1640-1690 cm⁻¹. This absorption is typically strong in the IR spectrum. The C-F stretching vibrations of the trifluoromethyl groups give rise to very strong and characteristic absorptions in the region of 1100-1300 cm⁻¹. Due to the presence of multiple CF₃ groups, this region of the spectrum is expected to be complex, with several overlapping strong bands. The CH₂ group would exhibit C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful in characterizing the vibrational modes. The C=N stretch is often Raman active. Symmetric stretching vibrations of the CF₃ groups, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=N | Stretch | 1640 - 1690 | Strong (IR) |

| C-F (CF₃) | Stretch | 1100 - 1300 | Very Strong (IR) |

| C-H (CH₂) | Stretch | 2900 - 3000 | Medium (IR) |

| C-H (CH₂) | Bend | ~1450 | Medium (IR) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide valuable information about the carbon, nitrogen, and fluorine environments.

High-resolution scans of the C 1s, N 1s, and F 1s regions would reveal peaks whose binding energies are characteristic of the different chemical environments. The C 1s spectrum would be expected to show multiple peaks corresponding to the carbon atoms in the CF₃ groups, the C=N bond, and the CH₂ group. The carbon atoms of the CF₃ groups would have the highest binding energy due to the strong electron-withdrawing effect of the fluorine atoms. The N 1s spectrum would show a single peak corresponding to the imine nitrogen. The F 1s spectrum would likely show a single, intense peak, as the chemical environments of the fluorine atoms in the two types of CF₃ groups are very similar.

Interactive Data Table: Predicted XPS Binding Energies

| Element (Orbital) | Functional Group | Predicted Binding Energy (eV) |

| C 1s | -CF₃ | 292 - 294 |

| C 1s | C=N | 287 - 289 |

| C 1s | -CH₂- | 285 - 286 |

| N 1s | C=N | 399 - 401 |

| F 1s | -CF₃ | ~689 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be dominated by the loss of stable neutral fragments and radicals. Common fragmentation pathways for fluorinated compounds include the loss of a fluorine atom (F•) or a trifluoromethyl radical (CF₃•). The cleavage of the C-C and C-N bonds would also lead to characteristic fragment ions. The presence of the trifluoromethyl groups would result in prominent peaks corresponding to CF₃⁺ (m/z = 69) and other fluorinated fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 247 | [M]⁺• |

| 228 | [M - F]⁺ |

| 178 | [M - CF₃]⁺ |

| 96 | [CH₂NCF₃]⁺ |

| 69 | [CF₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction could be employed for its definitive structural determination. This analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal information about the intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the crystal packing. The planarity of the C=N bond and the geometry around the imine carbon and nitrogen atoms could be accurately determined.

As of now, publicly available crystallographic data for this compound is not available. The generation of such data would require the synthesis of the compound and the growth of single crystals suitable for X-ray diffraction analysis.

Polymerization and High Performance Material Applications of 1,1,1,6,6,6 Hexafluoro 3 Azahex 3 Ene Derivatives

Monomer Incorporation in Fluoropolymer Synthesis

The incorporation of fluorinated monomers is a key strategy for developing materials with enhanced properties. psu.edu Fluorine-containing polyorganophosphazenes, for example, are a well-established class of inorganic-organic polymers known for being fire-resistant, hydrophobic, and suitable for forming fibers, films, and elastomers. psu.edu These are typically synthesized via chlorine-replacement reactions on poly(dichlorophosphazene) (B1141720) using the salts of fluoroalcohols or fluorophenols. psu.edu This method allows for the creation of polymers with single or mixed substituents, as well as block copolymers. psu.edu The properties of the final material, such as whether it is semicrystalline or amorphous, depend on the structure of the fluorinated side-chains. psu.edu

In this context, derivatives of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene could serve as functional building blocks. By modifying the monomer to include reactive groups like hydroxyls or phenols, it could be grafted onto polymer backbones like polyphosphazenes, introducing the unique properties of the hexafluoro-aza-hexene moiety into the final material.

Step-Growth Polymerization Techniques for Fluorinated Networks

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This method is used to produce common polymers like polyesters and polyamides and requires a high extent of reaction to achieve high molecular weight. wikipedia.org

For derivatives of this compound to be used in step-growth polymerization, they must be converted into bifunctional monomers. For example, introducing reactive groups such as thiols, amines, or alcohols at both ends of the molecule would allow it to react with other bifunctional monomers. Fluorinated polyesters have been successfully synthesized using techniques like reversible addition–fragmentation chain transfer (RAFT) step-growth polymerization. rsc.org Similarly, fluorinated poly(aryl thioether)s can be created through reactions like the para-fluoro-thiol click reaction and thiol-bromo substitution. warwick.ac.uk These approaches could be adapted to create novel fluorinated polymer networks incorporating the aza-hexene structure, leading to materials with tailored thermal and surface properties. rsc.org

Radical Polymerization Processes Involving Fluoroalkenes

The carbon-carbon double bond in the this compound structure makes it a candidate for radical polymerization. This process is a primary method for producing many commodity fluoropolymers. mdpi.com Controlled radical polymerization (CRP) techniques have been particularly successful for fluoromonomers, enabling the synthesis of copolymers with well-defined architectures like block and graft copolymers. acs.orgdocumentsdelivered.com

Various CRP methods could be applied to this monomer:

Iodine Transfer Polymerization (ITP) : This was one of the earliest successful CRP methods for fluoroalkenes, leading to commercial thermoplastic elastomers. acs.orgdocumentsdelivered.com

Atom Transfer Radical Polymerization (ATRP) : ATRP has been successfully used for the random copolymerization of methyl acrylate (B77674) with fluorinated alkenes. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT has been employed in the polymerization of vinylidene fluoride (B91410) and other fluoromonomers. mdpi.com

The copolymerization of fluoroalkenes with other monomers like vinylidene fluoride or acrylics is a powerful strategy to create materials that combine the inherent properties of fluorocarbons with the versatility of comonomers. acs.orgresearchgate.net

Table 1: Comparison of Controlled Radical Polymerization (CRP) Techniques for Fluoroalkenes

| Technique | Key Features | Typical Monomers | Resulting Architectures |

|---|---|---|---|

| Iodine Transfer Polymerization (ITP) | One of the first commercialized CRPs for fluoropolymers. acs.org | Fluoroalkenes (e.g., vinylidene fluoride). acs.orgdocumentsdelivered.com | Thermoplastic elastomers, block copolymers. acs.org |

| Atom Transfer Radical Polymerization (ATRP) | Uses a transition metal catalyst to control polymerization. acs.org | Fluorinated styrenes and (meth)acrylates. acs.orgdocumentsdelivered.com | Well-defined block and graft copolymers. acs.org |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Employs a chain transfer agent to mediate polymerization. mdpi.com | Vinylidene fluoride, other fluoroalkenes. mdpi.comalfa-chemistry.com | Copolymers with controlled molecular weight and narrow polydispersity. alfa-chemistry.com |

| Nitroxide-Mediated Polymerization (NMP) | Uses a stable nitroxide radical to control the growing polymer chain. acs.org | Fluorine-containing styrenic and (meth)acrylic monomers. acs.orgdocumentsdelivered.com | Well-defined homopolymers and copolymers. acs.org |

"Click" Chemistry Approaches (e.g., Thiol-ene/Thiol-yne) in Fluorinated Polymer Synthesis

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific. nd.eduwikipedia.orgsigmaaldrich.com The thiol-ene reaction, an addition of a thiol across a double bond, is a prominent example of a click reaction that is particularly well-suited for polymer synthesis. alfa-chemistry.comwikipedia.org This reaction can be initiated by UV light or heat and proceeds via a free-radical mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene. alfa-chemistry.comwikipedia.org

The alkene functionality in this compound makes it an ideal substrate for thiol-ene click chemistry. researchgate.net By reacting a bifunctional dithiol monomer with the aza-hexene derivative, it is possible to synthesize linear polymers via a step-growth mechanism. If a multifunctional thiol is used, a cross-linked polymer network can be formed. magtech.com.cn The related thiol-yne reaction, involving the addition of thiols to alkynes, offers the advantage of creating polymers with increased functionality, as each alkyne can react with two thiol groups. rsc.orgd-nb.info These click reactions provide a versatile and powerful route to new fluorinated materials with sulfur linkages, which can impart useful properties such as high refractive indices. d-nb.inforesearchgate.net

Table 2: Key Features of Thiol-ene/Thiol-yne Click Chemistry in Polymer Synthesis

| Feature | Description |

|---|---|

| High Efficiency & Yield | Reactions proceed quickly to completion with minimal byproducts. sigmaaldrich.comwikipedia.org |

| Mild Reaction Conditions | Often initiated by UV light or mild heat, and can be performed in the presence of air and moisture. alfa-chemistry.comresearchgate.net |

| Orthogonality | The reaction is highly specific to the thiol and ene/yne functional groups, avoiding side reactions with other functional groups present in the monomers. nih.gov |

| Versatility | Can be used to create linear polymers, hyperbranched polymers, and cross-linked networks. magtech.com.cn Also useful for surface functionalization and bioconjugation. researchgate.netnih.gov |

| Atom Economy | It is an addition reaction, meaning all atoms from the reactants are incorporated into the product. d-nb.info |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Fluoroimine Synthesis

The synthesis of fluorinated imines, the core functional group of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene, is an area of active development. Traditional methods can be harsh, limiting the scope of accessible structures. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems.

Recent advancements have included mechanochemical solvent-free methods for preparing fluorinated imines, offering good-to-excellent yields in short reaction times and contributing to greener chemical processes. researchgate.net Another promising avenue is the direct electrophilic α-fluorination of imines, a method that has been successfully demonstrated using N-fluorobenzenesulfonimide (NFSI) to produce both mono- and difluoroimines. acs.org These α-fluorinated imines are valuable precursors for β-fluorinated amines, which are significant in medicinal chemistry. acs.org

Furthermore, the radical addition of perfluoroalkyl radicals to α,β-unsaturated imines presents an efficient route to β-perfluoroalkyl imine derivatives. thieme-connect.com This method is particularly noteworthy as it involves the addition of highly electrophilic radicals to electron-deficient olefins, a traditionally challenging transformation. thieme-connect.com

Future catalytic systems could involve:

Transition Metal Catalysis: Designing catalysts based on earth-abundant metals (e.g., iron, copper) for the direct C-H functionalization of precursors to form the fluoroimine skeleton.

Photoredox Catalysis: Utilizing visible light to generate reactive intermediates under mild conditions, enabling the synthesis of complex fluorinated azaalkenes with high functional group tolerance.

Organocatalysis: Developing small organic molecules as catalysts to promote asymmetric syntheses, leading to chiral fluorinated azaalkenes with potential applications in pharmaceuticals.

A comparative look at potential catalytic strategies is presented in Table 1.

Table 1: Comparison of Potential Catalytic Strategies for Fluoroimine Synthesis

| Catalytic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Transition Metal Catalysis | High efficiency, potential for diverse bond formations. | Catalyst toxicity, cost of precious metals, sensitivity to air and moisture. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable energy source. | Limited substrate scope, potential for side reactions, requirement for specialized equipment. |

| Organocatalysis | Low toxicity, readily available catalysts, potential for asymmetric synthesis. | Lower catalytic activity compared to metal catalysts, potential for high catalyst loading. |

Exploration of Bio-Inspired Reactivity in Fluorinated Azaalkenes

Nature's ability to perform complex chemical transformations under mild conditions provides a rich source of inspiration for synthetic chemists. While naturally occurring organofluorine compounds are rare, the study of enzymes that handle halogens can inform the development of novel bio-inspired catalytic systems. nih.govtcichemicals.com

Future research in this area could explore:

Enzymatic Fluorination and Functionalization: Investigating the potential of engineered enzymes, such as fluorinases, to catalyze the formation of C-F bonds in precursors to this compound. muni.cznih.gov Biocatalytic approaches, including the use of monoamine oxidase (MAO-N) for aza-Friedel-Crafts reactions, could enable the synthesis of chiral fluorinated molecules under environmentally benign conditions. whiterose.ac.uk

Biomimetic Catalysis: Designing small molecule catalysts that mimic the active sites of metalloenzymes to perform selective fluorination and imine formation reactions. For instance, bioinspired manganese-porphyrin catalytic systems have shown promise for aliphatic C-H fluorination. cas.cn

Fluorinated Peptidomimetics: Using fluorinated azaalkenes as building blocks to create peptides with enhanced stability and bioavailability. The unique electronic properties of the C-F bond can influence peptide folding and interaction with biological targets.

The potential impact of biocatalysis on the synthesis of fluorinated compounds is significant, offering routes that are often more selective and environmentally friendly than traditional synthetic methods. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Fluorine Chemistry

The complexity of fluorine's interactions within a molecule makes predicting the properties and reactivity of organofluorine compounds challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the discovery of new fluorinated molecules and materials. mdpi.comnih.gov

Key areas for future integration include:

Predictive Modeling: Developing ML models to accurately predict the physicochemical properties, reactivity, and spectral data (e.g., 19F NMR chemical shifts) of fluorinated azaalkenes. rsc.orgresearchgate.net This can significantly reduce the need for laborious experimental screening. For instance, machine learning has been used to predict the fluorination strength of electrophilic fluorinating reagents and the Lewis acidity of molecules based on their fluoride (B91410) ion affinity. rsc.orgresearchgate.net

De Novo Molecular Design: Employing generative AI models to design novel fluorinated azaalkenes with specific, desired properties for applications in materials science or medicine. technologynetworks.com These models can explore vast chemical spaces to identify promising candidates that might be overlooked by human intuition. arxiv.org

Reaction Optimization and Synthesis Planning: Using AI algorithms to predict the optimal conditions for synthesizing compounds like this compound and to devise novel, efficient synthetic pathways. acs.org Some advanced AI frameworks can co-design a molecule's structure and its synthetic pathway, addressing the challenge of synthesizability. myscience.ca

Table 2 outlines some potential applications of AI and Machine Learning in the study of fluorinated azaalkenes.

Table 2: Applications of AI/ML in Fluorinated Azaalkene Research

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Property Prediction | Neural Networks, Gradient Boosting | Accurate prediction of boiling point, solubility, and reactivity. |

| Molecular Design | Generative Adversarial Networks (GANs) | Design of new azaalkenes with tailored electronic properties. |

| Synthesis Planning | Reinforcement Learning, Graph Neural Networks | Identification of novel and efficient synthetic routes. |

Design of Next-Generation Fluorinated Polymers with Tailored Properties

The incorporation of fluorinated monomers into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The unique structure of this compound, with its combination of fluorine and nitrogen, makes it an intriguing candidate monomer for the synthesis of novel fluoropolymers. ftorpolymer.ruresearchgate.net

Future research could focus on:

Novel Homopolymers and Copolymers: Polymerizing this compound or copolymerizing it with other monomers to create new materials. The presence of the aza-group in the backbone could lead to polymers with unique properties compared to traditional fluoropolymers like PTFE. nih.gov

Smart and Functional Polymers: Designing polymers that respond to external stimuli (e.g., pH, temperature) by leveraging the properties of the azaalkene unit. These "smart" materials could have applications in drug delivery, sensors, or self-healing materials.

High-Performance Elastomers: Exploring the potential for creating fluorinated elastomers with improved flexibility and resilience, where the nitrogen atoms in the polymer chain could act as sites for cross-linking. rsc.org Partially fluorinated polyolefins have demonstrated widely tunable thermal, mechanical, and surface properties. rsc.org

The potential properties of a hypothetical polymer derived from this compound are compared with a well-known fluoropolymer in Table 3.

Table 3: Hypothetical Property Comparison of Poly(this compound) vs. PTFE

| Property | Polytetrafluoroethylene (PTFE) | Poly(this compound) (Hypothetical) |

|---|---|---|

| Thermal Stability | Very High | Potentially High |

| Chemical Resistance | Excellent | Potentially Good, with reactivity at the N-atom |

| Surface Energy | Very Low | Expected to be Low |

| Adhesion Properties | Poor | Potentially improved due to the presence of nitrogen |

| Dielectric Constant | Low | Potentially higher due to the polar C=N bond |

The exploration of this compound and related fluorinated azaalkenes represents a fertile ground for future chemical research. By leveraging advances in catalysis, bio-inspiration, artificial intelligence, and polymer science, the scientific community can unlock the full potential of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene, considering fluorination efficiency and yield?

- Methodological Answer : Fluorination can be achieved via halogen exchange using agents like SF₄ or DAST (Diethylaminosulfur trifluoride). Reaction conditions (e.g., anhydrous environment, inert gas) are critical to avoid hydrolysis. Catalytic methods, such as transition metal fluorides, may enhance yield. Characterization via ¹⁹F NMR and GC-MS is recommended to confirm purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR : To confirm fluorination patterns and regioselectivity.

- X-ray crystallography : For unambiguous structural determination.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- FT-IR : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Reference similar fluorinated compounds in for spectral benchmarks .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for experimental design?

- Methodological Answer :

- Solubility : Test in fluorinated solvents (e.g., hexafluorobenzene) or polar aprotic solvents (DMF, DMSO).

- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition thresholds.

- Hygroscopicity : Store under inert atmosphere (argon) to prevent moisture absorption. Similar fluorinated compounds in exhibit low thermal conductivity, suggesting applications in heat-resistant materials .

Q. What safety protocols are essential for handling fluorinated aza compounds?

- Methodological Answer :

- Use corrosion-resistant equipment (e.g., PTFE-lined reactors).

- Employ fume hoods and PPE (gloves, goggles) to prevent exposure.

- Store at -20°C in sealed containers, as recommended for fluorinated analogs in .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in fluorinated heterocycles like this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Reaction Intermediates : Identify transient species (e.g., radicals) using Gaussian or ORCA software. ’s material studies used computational models to validate polyimide network stability .

Q. What strategies address contradictions in reported spectroscopic data for fluorinated compounds?

- Methodological Answer :

- High-Field NMR : Resolve overlapping signals (e.g., 500 MHz or higher).

- Isotopic Labeling : Use ¹³C-enriched samples for unambiguous assignments.

- Cross-Validation : Compare experimental data with computational predictions (DFT-NMR). Reference ’s guidelines for data analysis .

Q. How does the hexafluoro group influence catalytic applications (e.g., in polymerization or cross-coupling reactions)?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ groups increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings.

- Thermal Resistance : Fluorinated catalysts (e.g., Pd/C-F) show improved stability in high-temperature reactions. highlights hexafluoro-modified polyimides for electronic substrates .

Q. What methodologies enable enantioselective synthesis of fluorinated aza compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.